molecular formula C13H12BNO B3291765 Quinolin-8-yl diethenylborinate CAS No. 873101-95-2

Quinolin-8-yl diethenylborinate

Cat. No.: B3291765
CAS No.: 873101-95-2
M. Wt: 209.05 g/mol
InChI Key: BRXUBQINNQHXQU-UHFFFAOYSA-N
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Description

Quinolin-8-yl diethenylborinate is a chemical compound that belongs to the class of boron-containing quinoline derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl diethenylborinate typically involves the reaction of quinolin-8-ylboronic acid with diethenylborane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium or copper, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl diethenylborinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-ylboronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing quinoline derivatives.

    Substitution: The diethenyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

Quinolin-8-yl diethenylborinate has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT) in cancer treatment.

    Medicine: Quinoline derivatives are known for their antimicrobial and antitumor activities, and this compound is being explored for similar applications.

    Industry: The compound is used in the development of advanced materials, such as luminescent materials and sensors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of quinolin-8-yl diethenylborinate involves its interaction with molecular targets through its boron and quinoline moieties. The boron atom can form stable complexes with various biomolecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ylboronic acid: A precursor to quinolin-8-yl diethenylborinate, known for its use in Suzuki coupling reactions.

    Quinolin-8-yl 4-chlorobenzoate: A quinoline derivative with potential antitumor properties.

    8-Aminoquinoline: A related compound used as a ligand in coordination chemistry and as a building block in organic synthesis.

Uniqueness

This compound is unique due to its diethenylborinate moiety, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with biomolecules sets it apart from other quinoline derivatives.

Properties

IUPAC Name

bis(ethenyl)-quinolin-8-yloxyborane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO/c1-3-14(4-2)16-12-9-5-7-11-8-6-10-15-13(11)12/h3-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXUBQINNQHXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C)(C=C)OC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740007
Record name Quinolin-8-yl diethenylborinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873101-95-2
Record name Quinolin-8-yl diethenylborinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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